1H-Benzimidazole-2-carboxaldehyde
Overview
Description
1H-Benzimidazole-2-carboxaldehyde is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a formyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to exhibit antimicrobial and antiproliferative activities . They compete with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis .
Mode of Action
It is suggested that benzimidazole derivatives inhibit bacterial nucleic acids and protein synthesis by competing with purines . This interaction disrupts the normal functioning of the bacteria, leading to their death.
Biochemical Pathways
The inhibition of nucleic acid and protein synthesis suggests that the compound interferes with the fundamental processes of bacterial growth and proliferation .
Pharmacokinetics
The compound’s molecular weight (14615) and its predicted density (1368 g/cm3) suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of 1H-Benzimidazole-2-carboxaldehyde is the inhibition of bacterial growth and proliferation due to the disruption of nucleic acid and protein synthesis . This leads to the death of the bacteria, exhibiting the compound’s antimicrobial activity.
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-2-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the design of potential inhibitors of proteins interacting with never in mitosis A-1 (Pin1) . The interaction between this compound and these proteins is crucial for its inhibitory activity, which can affect cell cycle regulation and other cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the expression of genes involved in cell cycle regulation . Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For instance, its binding to proteins such as Pin1 can inhibit their activity, resulting in altered cell cycle progression . These interactions are essential for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and altered metabolic functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, the compound may affect the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s potential metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in different tissues can affect its therapeutic and toxic effects.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carboxaldehyde can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the cyclization of 2-aminobenzyl alcohol with formamide under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and cost-effective synthetic routes. The condensation of o-phenylenediamine with formic acid in the presence of a catalyst is a widely adopted method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: 1H-Benzimidazole-2-carboxylic acid.
Reduction: 1H-Benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1H-Benzimidazole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxaldehyde can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1H-Benzimidazole-2-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
2-Substituted benzimidazoles: These compounds have various substituents at the second position, which can significantly alter their chemical and biological properties.
Uniqueness: this compound is unique due to its formyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1H-benzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSJWYZDQIMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186791 | |
Record name | 1H-Benzimidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3314-30-5 | |
Record name | 1H-Benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3314-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003314305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-2-carboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole-2-carboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzimidazole-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-BENZIMIDAZOLE-2-CARBOXALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72HN35PDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1H-benzo[d]imidazole-2-carbaldehyde in chemical synthesis?
A1: 1H-benzo[d]imidazole-2-carbaldehyde serves as a versatile building block in organic synthesis. It acts as a key starting material for synthesizing various heterocyclic compounds with potential biological activities.
- Synthesis of α-Aminophosphonates: This compound reacts with various aromatic amines and diethyl/dimethyl phosphite in the presence of a K2CO3/Al2O3 catalyst to produce α-aminophosphonates. [] These compounds often exhibit biological activity, making them interesting targets for medicinal chemistry.
- Formation of Schiff Base Ligands: 1H-benzo[d]imidazole-2-carbaldehyde readily undergoes condensation reactions with amines like 1-aminonaphthalen-2-ol to form Schiff base ligands. [] These ligands can coordinate with metal ions, including lanthanides like dysprosium (Dy(III)), leading to the formation of clusters with interesting magnetic properties.
Q2: Can 1H-benzo[d]imidazole-2-carbaldehyde be used to synthesize catalysts, and if so, what types of reactions can they catalyze?
A2: Yes, 1H-benzo[d]imidazole-2-carbaldehyde can be used as a precursor for synthesizing catalysts. For example, it reacts with 2,6-Bis[1-(pyridin-2-yl)-1H-benzo[d]-imidazol-2-yl]pyridine (bpbp) and RuCl3 to form the complex [Ru(bpbp)(pydic)]. [] This ruthenium complex exhibits catalytic activity in the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using hydrogen peroxide (H2O2) as the oxidant. []
Q3: What is the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, a derivative of 1H-benzo[d]imidazole-2-carbaldehyde?
A3: The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been determined by X-ray crystallography. [] This derivative crystallizes in a monoclinic system, characterized by the space group P21/n with the following unit cell parameters:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.